Tubacin Demonstrates Superior Cellular Potency for α-Tubulin Acetylation Compared to Tubastatin A
In a direct head-to-head study using A549 lung carcinoma cells, Tubacin induced α-tubulin acetylation with an EC50 of 2.5 μM [1]. In contrast, Tubastatin A, a commonly used alternative HDAC6 inhibitor, exhibited an EC50 of 15-20 μM for the same endpoint under comparable cellular conditions [2]. This represents an approximately 6- to 8-fold higher cellular potency for Tubacin, a critical differentiator for functional assays where maintaining high selectivity requires using the lowest effective concentration [3].
| Evidence Dimension | Cellular potency for inducing α-tubulin acetylation (EC50) |
|---|---|
| Target Compound Data | 2.5 μM |
| Comparator Or Baseline | Tubastatin A: 15-20 μM |
| Quantified Difference | Tubacin is 6- to 8-fold more potent |
| Conditions | A549 human lung carcinoma cells; α-tubulin acetylation measured by immunofluorescence or cytoblot [1][2] |
Why This Matters
Higher cellular potency allows for the use of lower concentrations of Tubacin, reducing the risk of off-target HDAC inhibition and non-specific cytotoxicity in long-term functional assays.
- [1] Haggarty, S. J., Koeller, K. M., Wong, J. C., Grozinger, C. M., & Schreiber, S. L. (2003). Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation. Proceedings of the National Academy of Sciences, 100(8), 4389-4394. View Source
- [2] Butler, K. V., Kalin, J., Brochier, C., Vistoli, G., Langley, B., & Kozikowski, A. P. (2010). Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A. Journal of the American Chemical Society, 132(31), 10842-10846. View Source
- [3] Depetter, Y., Geurs, S., De Vreese, R., Goethals, S., Vandoorn, E., Laevens, A., ... & De Wever, O. (2019). Selective pharmacological inhibitors of HDAC6 reveal biochemical activity but functional tolerance in cancer models. International Journal of Cancer, 145(3), 735-747. View Source
